4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-3-(2-methylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-9(14)7-10(8)11-5-6-12-13(11)2/h3-7,14H,1-2H3 |
InChI Key |
ACJXANGGEGIDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
The most direct route involves reacting 4-methyl-3-acetylphenol derivatives with methylhydrazine under acidic conditions. For example, 1-(4-methyl-3-hydroxyphenyl)ethanone reacts with methylhydrazine in ethanol at reflux (5–6 hours), yielding the target compound via intramolecular cyclization. TLC analysis (ethyl acetate/hexane, 1:3) confirms complete consumption of the ketone precursor. This method achieves 78–85% yields, with recrystallization from ethanol enhancing purity. Notably, substituting ethanol with acetonitrile or chloroform reduces yields to 62% and 47%, respectively, due to poor solubility of intermediates.
One-Pot Synthesis via 1,3-Diketone Intermediates
A one-pot approach reported by Heller et al. simplifies synthesis by combining 3-(4-methyl-3-hydroxyphenyl)-1,3-diketone derivatives with methylhydrazine. The diketone, synthesized from 4-methyl-3-hydroxybenzaldehyde and methyl acetoacetate using potassium hydroxide in pyridine, undergoes cyclocondensation at 65°C for 3 hours. This method eliminates intermediate isolation, achieving 88% yield with >95% purity (HPLC).
Coupling Reactions for Pyrazole-Phenol Linkage
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 3-bromo-4-methylphenol and 1-methyl-5-boronic acid-1H-pyrazole provides a regioselective pathway. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C, the reaction completes in 12 hours (TLC monitoring). Yields range from 65% to 72%, with undesired homocoupling byproducts (<5%) removed via silica gel chromatography.
Ullmann-Type Coupling
Copper(I)-mediated coupling of 3-iodo-4-methylphenol and 1-methyl-1H-pyrazole-5-boronic ester in DMF at 110°C achieves 70% yield. Catalytic amounts of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) are critical for activating the aryl iodide.
Functional Group Transformations
Hydrolysis of Pyrazole Ethers
Methyl ether derivatives of the target compound, such as 4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenyl methyl ether , undergo demethylation using BBr₃ in dichloromethane (−78°C to room temperature). This method preserves the pyrazole ring while achieving quantitative conversion to the phenol.
Reductive Amination
Although less common, reductive amination of 4-methyl-3-(1H-pyrazol-5-yl)phenol with formaldehyde and NaBH₃CN in methanol introduces the 1-methyl group on the pyrazole. Yields are moderate (55–60%) due to competing over-alkylation.
Solvent and Catalytic Optimization
Solvent Effects on Reaction Efficiency
Ethanol consistently outperforms other solvents in cyclocondensation reactions. Comparative studies show:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 96 | 3 |
| Acetonitrile | 62 | 10 |
| Chloroform | 47 | 12 |
| Water | <5 | 24 |
Data adapted from. Polar protic solvents like ethanol facilitate proton transfer during cyclization, accelerating reaction kinetics.
Acid Catalysts in Ring Closure
p-Toluenesulfonic acid (pTSA) at 5 mol% in ethanol reduces reaction time from 6 to 2 hours compared to HCl. Stronger acids (e.g., H₂SO₄) promote side reactions, decreasing yields to 50%.
Scalability and Industrial Feasibility
Kilogram-scale synthesis employs continuous flow reactors for the one-pot diketone cyclocondensation method. Residence times of 30 minutes at 100°C achieve 85% conversion, with in-line HPLC ensuring quality control. Cost analysis favors hydrazine-mediated cyclization ($120/kg) over cross-coupling methods ($450/kg) .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The phenolic ring undergoes electrophilic substitution at positions ortho and para to the hydroxyl group. The methyl substituent at position 4 directs further reactivity:
Mechanistic Insight :
-
The hydroxyl group activates the ring, while the methyl group sterically hinders substitution at position 4.
-
Pyrazole’s electron-withdrawing nature deactivates the adjacent position, favoring substitution at C2 and C6 .
Hydroxyl Group Reactions
The phenolic -OH participates in alkylation, acylation, and oxidation:
Pyrazole Ring Reactivity
The pyrazole nitrogen atoms engage in coordination and nucleophilic reactions:
Condensation and Cyclization
The compound serves as a precursor in heterocyclic synthesis:
Key Observation :
-
Condensation with aldehydes occurs preferentially at the phenolic hydroxyl group, while the pyrazole nitrogen participates in cyclization .
Redox Behavior
Electrochemical studies reveal distinct redox peaks:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Oxidation Potential (Eₐ) | +0.89 V vs. Ag/AgCl | 0.1 M PBS (pH 7.4) | |
| Reduction Potential (Eᵣ) | -1.12 V vs. Ag/AgCl | DMF/TBAP |
Implications :
-
The phenol group undergoes a one-electron oxidation to a phenoxyl radical, while the pyrazole ring facilitates electron-deficient aromatic reductions .
Comparative Reactivity with Analogues
Substituent effects alter reactivity patterns:
| Compound | Key Structural Difference | Reactivity Trend |
|---|---|---|
| 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol | Phenyl substitution on pyrazole | Reduced electrophilic substitution due to steric bulk |
| 3-(1-Methyl-1H-pyrazol-5-yl)phenol | No methyl at C4 | Higher nitration yield at C4 (78%) |
Computational Insights
DFT calculations (B3LYP/6-31G(d,p)) predict:
-
HOMO-LUMO Gap : 4.2 eV, indicating moderate kinetic stability .
-
Charge Distribution : Pyrazole N1 carries a partial negative charge (-0.32 e), enhancing nucleophilic reactivity .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
Scientific Research Applications
Biological Applications
Antioxidant Properties
Research indicates that pyrazole derivatives, including 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol, exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can effectively scavenge free radicals. For example, assays such as ABTS (Trolox Equivalent Antioxidant Capacity), FRAP (Ferric Reducing Ability of Plasma), and ORAC (Oxygen Radical Absorbance Capacity) have shown promising results:
| Assay | Activity (TEAC) |
|---|---|
| ABTS | 0.93 |
| FRAP | 0.98 |
| ORAC | 4.39 |
These findings suggest that this compound could be developed into therapeutic agents for diseases associated with oxidative stress.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is well-documented. A related study reported that a derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. The broad spectrum of biological activities includes anti-inflammatory, antiviral, anticancer, and antifungal properties .
Synthetic Applications
Organic Synthesis
4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol serves as a versatile building block in organic synthesis. It can be utilized in various reactions to produce more complex molecules. For instance:
- Oxidation: The compound can be oxidized to yield derivatives useful in further synthetic pathways.
- Reduction: It can also be reduced to form boronate esters, which are valuable in coupling reactions.
- Substitution Reactions: The phenolic hydroxyl group allows for substitution reactions to create halides or other functional groups.
Material Science Applications
Nonlinear Optical Properties
Recent studies have highlighted the nonlinear optical (NLO) properties of pyrazole derivatives. The molecular structure of 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol suggests potential for applications in photonic devices due to its ability to exhibit significant optical nonlinearity. This characteristic makes it a candidate for use in optical limiting and frequency conversion applications .
Case Studies
Case Study 1: Antioxidant Activity Evaluation
A comprehensive study evaluated the antioxidant activity of several pyrazole derivatives, including 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol. The results indicated that these compounds could effectively reduce oxidative stress markers in cellular models, suggesting their potential as therapeutic agents against oxidative damage-related diseases.
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of pyrazole derivatives, compounds similar to 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol were tested against various bacterial strains. The study concluded that these compounds showed significant antibacterial activity, particularly against resistant strains, highlighting their potential in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context[5][5].
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol
- Structure : Differs by a methoxy group at the 4-position of the phenyl ring and a phenyl group on the pyrazole nitrogen.
- Key Features : Dihedral angles between the pyrazole and attached rings (16.83°–51.68°) influence molecular packing and crystallinity .
- Synthesis : Prepared via condensation of 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine .
HC Yellow No. 16 (2-chloro-4-[(1E)-(1-methyl-1H-pyrazol-5-yl)diazenyl]-phenol)
- Structure : Contains a diazenyl (-N=N-) linker and a chlorine substituent.
- Application: Used in oxidative hair dyes; the diazenyl group enhances color stability compared to direct pyrazole-phenol linkages .
4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
- Structure : Fluorine substituent at the 4-position and pyrazole at the 2-position.
- Impact : Fluorine’s electronegativity increases acidity (lower pKa) compared to methyl-substituted analogs, altering solubility and reactivity .
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
- Structure: Ester group replaces the phenol hydroxyl.
- Properties: Higher predicted boiling point (357.5°C) due to ester polarity, contrasting with phenolic hydrogen bonding in the target compound .
Physical and Chemical Properties
- Hydrogen Bonding: Phenolic -OH groups form robust O-H···N bonds (e.g., in ), enhancing crystallinity and thermal stability compared to non-phenolic analogs .
- Acidity: Methyl and methoxy substituents decrease phenol acidity (higher pKa), while electron-withdrawing groups (e.g., fluorine) lower pKa .
Biological Activity
4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of 4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol typically involves the reaction of pyrazole derivatives with substituted phenols. Various synthetic routes have been explored to enhance yield and purity, often employing catalysts such as sodium acetate under mild conditions. This approach facilitates the generation of high-yield products suitable for biological testing.
Antioxidant Properties
One of the significant biological activities of 4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol is its antioxidant capacity. In studies assessing radical scavenging activity using the DPPH assay, this compound demonstrated effective radical scavenging abilities, outperforming standard antioxidants like ascorbic acid. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in cells .
Anticancer Activity
Research has indicated that 4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that this compound induced apoptosis in colorectal carcinoma (RKO) cells by upregulating pro-apoptotic proteins such as Bax and activating caspase pathways. The compound's efficacy was dose-dependent, with significant increases in cell death observed at higher concentrations .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RKO (Colorectal) | 15 | Apoptosis via Bax upregulation |
| A2780 (Ovarian) | 20 | Induction of autophagy |
| A549 (Lung) | 25 | Caspase activation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it possesses significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 | Bactericidal |
| Escherichia coli | 0.75 | Bacteriostatic |
| Bacillus subtilis | 1.0 | Bactericidal |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including 4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol:
- Colorectal Cancer Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, correlating with increased expression of apoptotic markers .
- Antimicrobial Resistance : In a comparative study against resistant strains of bacteria, the compound showed effectiveness where traditional antibiotics failed, suggesting its potential as a novel therapeutic agent .
Q & A
Basic: What are the standard synthetic routes for preparing 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting a substituted pyrazole precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with phenol derivatives in the presence of a base like KCO under reflux conditions. For example, ethanol/acetic acid solvent systems are used for 7-hour reflux, followed by purification via silica gel column chromatography and recrystallization (yields ~45%) . Optimizing stoichiometry and solvent polarity can enhance regioselectivity.
Advanced: How can computational methods assist in resolving contradictions in crystallographic data?
Discrepancies in dihedral angles or hydrogen bonding can arise from thermal motion or refinement artifacts. Use SHELXL for anisotropic displacement parameter refinement, applying restraints for problematic atoms . Visualization tools like ORTEP-3 or WinGX help identify outliers in displacement ellipsoids . Cross-validate results with density functional theory (DFT) calculations to confirm conformational stability .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns and purity (e.g., aromatic proton splitting in pyrazole rings) .
- X-ray diffraction : Determines crystal packing, hydrogen bonding (e.g., O–H···N interactions), and dihedral angles between aromatic rings .
- FTIR : Validates functional groups (e.g., phenolic O–H stretch at ~3200 cm) .
Advanced: How to optimize reaction conditions to improve yield in pyrazole-phenol coupling reactions?
- Catalyst screening : Replace KCO with stronger bases (e.g., CsCO) to enhance nucleophilicity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of phenolic intermediates .
- Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation .
Basic: What are the key crystallographic parameters to report for structural validation?
- Unit cell dimensions : Space group, axial lengths, and angles.
- Hydrogen bonding : Distance and angle metrics (e.g., O–H···N bond length ~1.8–2.0 Å) .
- Displacement parameters : Anisotropic ADPs for non-hydrogen atoms, refined using SHELXL .
Advanced: How to address anisotropic displacement anomalies in X-ray structures?
Anomalies may indicate disorder or thermal motion. Apply SHELXL’s DELU and SIMU restraints to suppress unrealistic ADP variations . Compare thermal ellipsoids with ORTEP visualizations to identify overfitting . For severe cases, consider twinning refinement or alternative space groups .
Basic: What pharmacological activities are associated with pyrazole-phenol derivatives?
These compounds show antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and potential metabolic effects, such as modulating energy expenditure in obesity models . Structural analogs have also been explored as kinase inhibitors .
Advanced: Strategies for regioselective functionalization of the pyrazole ring.
- Directed ortho-metalation : Use lithiation to install substituents at the 4-position .
- Electrophilic substitution : Nitration or sulfonation at the 5-position, guided by steric effects of the 1-methyl group .
- Cross-coupling : Suzuki-Miyaura reactions for aryl group introduction .
Basic: How to confirm the purity of synthesized compounds?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Melting point analysis : Sharp melting ranges (±2°C) indicate high crystallinity .
- Combined spectroscopy : Match NMR/IR data to literature values .
Advanced: Interpreting conflicting bioactivity data across studies.
Contradictions may arise from assay conditions (e.g., cell line variability) or compound stability.
- Dose-response curves : Ensure linearity across concentrations to exclude solubility issues .
- Metabolic stability : Test for degradation in serum or microsomal preparations .
- Structural analogs : Compare bioactivity trends with substituent electronic profiles (e.g., electron-withdrawing groups enhancing antimicrobial effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
